Bromoacetylaminoisophthalic acid
描述
属性
CAS 编号 |
61389-10-4 |
|---|---|
分子式 |
C10H8BrNO5 |
分子量 |
302.08 g/mol |
IUPAC 名称 |
2-[acetyl(bromo)amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H8BrNO5/c1-5(13)12(11)8-6(9(14)15)3-2-4-7(8)10(16)17/h2-4H,1H3,(H,14,15)(H,16,17) |
InChI 键 |
MRLOPZJQNGXWMN-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=C(C=CC=C1C(=O)O)C(=O)O)Br |
规范 SMILES |
CC(=O)N(C1=C(C=CC=C1C(=O)O)C(=O)O)Br |
同义词 |
bromoacetylaminoisophthalic acid |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares bromoacetylaminoisophthalic acid with structurally related compounds:
Reactivity and Stability
- This compound vs. Bromoacetic acid: The former’s bromoacetyl group is less volatile and more sterically hindered than bromoacetic acid’s simple -Br/-COOH structure, reducing its acute toxicity but limiting alkylation efficiency .
- Amino group influence: Unlike 5-aminoisophthalic acid, the additional bromoacetyl group in this compound may sterically hinder metal coordination, though it introduces sites for nucleophilic substitution reactions .
Toxicity and Handling
While bromoacetic acid is classified as corrosive and a severe irritant (with documented workplace exposure limits), this compound’s toxicity profile remains understudied. Its larger molecular size and reduced volatility likely lower inhalation risks compared to bromoacetic acid.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for Bromoacetylaminoisophthalic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves bromination of acetylated precursors or coupling reactions with isophthalic acid derivatives. Key factors include:
- Catalyst selection : Use of palladium or copper catalysts for efficient bromine incorporation .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures purity. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm bromine substitution patterns and acetyl group integration (e.g., δ ~2.5 ppm for CH₃CO) .
- IR : Peaks at ~1700 cm⁻¹ (C=O) and ~600 cm⁻¹ (C-Br) validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS) determines molecular ion [M+H]⁺ and fragments .
Q. What analytical methods ensure purity assessment of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8 min .
- Elemental analysis : Verify C, H, Br, and N content within ±0.3% of theoretical values .
- Melting point : Compare observed mp (e.g., 160–163°C) to literature data to detect impurities .
Q. What are the stability considerations for this compound under various storage conditions?
- Methodological Answer :
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the acetyl group .
- Long-term stability : Conduct accelerated aging tests (40°C/75% RH for 6 months) and monitor via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data of this compound across studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from PubChem and SciFinder, adjusting for variables like assay type (e.g., IC₅₀ vs. EC₅₀) .
- Validation experiments : Reproduce conflicting studies under standardized conditions (pH 7.4, 37°C) .
- Statistical modeling : Apply multivariate regression to identify confounding factors (e.g., solvent polarity, cell line variability) .
Q. What computational strategies are employed to model this compound's interactions in drug design?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase inhibitors); validate with free-energy calculations (MM-GBSA) .
- QSAR : Develop models using descriptors like logP and polar surface area to predict bioactivity .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes .
Q. How to design a study investigating the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Derivative synthesis : Systematically modify substituents (e.g., replacing bromine with iodine) and assess purity via HPLC .
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (fluorescence-based kinetics) across derivatives .
- Data correlation : Use principal component analysis (PCA) to link structural features (e.g., electronegativity) to activity .
Q. What experimental controls are essential when assessing this compound's cytotoxicity?
- Methodological Answer :
- Positive controls : Use cisplatin or doxorubicin to benchmark activity .
- Solvent controls : Include DMSO (≤0.1% v/v) to rule out solvent-induced toxicity .
- Replicate experiments : Perform triplicate assays with independent cell passages to ensure reproducibility .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility values for this compound?
- Methodological Answer :
- Standardize protocols : Measure solubility in PBS (pH 7.4) and DMSO using shake-flask method at 25°C .
- Inter-lab validation : Collaborate with multiple labs to compare results, ensuring consistent instrumentation (e.g., UV-Vis spectrophotometry) .
- Purity verification : Cross-check samples via elemental analysis to exclude impurities affecting solubility .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
